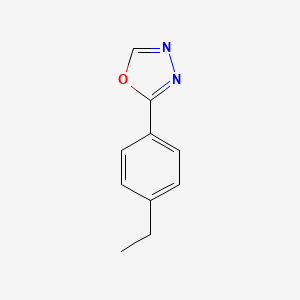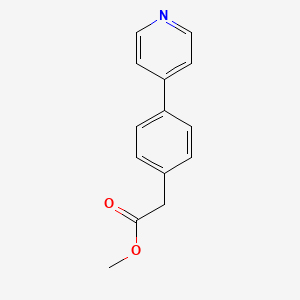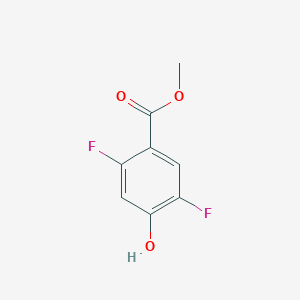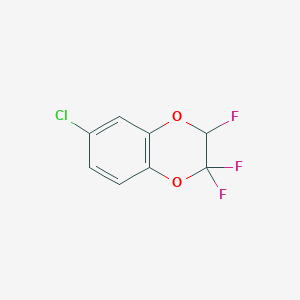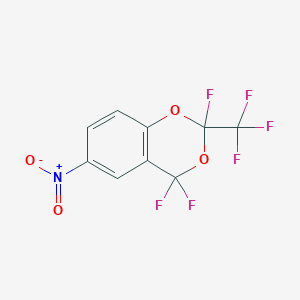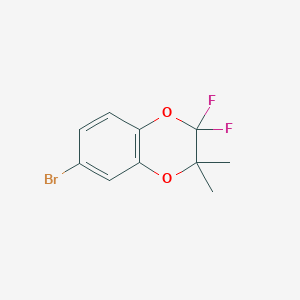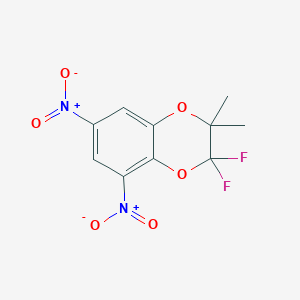
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin (DFDDD) is a nitroaromatic compound that has been studied extensively for its potential applications in scientific research. It is a highly stable compound that has a wide range of uses in the laboratory setting and has been demonstrated to have a number of biochemical and physiological effects.
科学研究应用
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been used in a number of scientific research applications. It has been used to study the effects of nitroaromatic compounds on the environment and to investigate the potential for their use as a pesticide. It has also been used to study the effects of nitroaromatic compounds on the human body, as well as their potential for use as a therapeutic agent. Additionally, 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been used in studies of the metabolism of nitroaromatic compounds and their potential for use as a fuel additive.
作用机制
The mechanism of action of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% is not yet fully understood. However, it is believed that the compound acts as an oxidizing agent, which can cause oxidative damage to cells and tissues. It is also believed that 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% may interfere with the activity of enzymes and other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been demonstrated to have an inhibitory effect on the activity of enzymes involved in DNA repair and replication. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. It has also been demonstrated to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins.
实验室实验的优点和局限性
The use of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% in laboratory experiments has a number of advantages. It is a highly stable compound, which makes it suitable for use in a variety of laboratory settings. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use. It is a powerful oxidizing agent, which can cause oxidative damage to cells and tissues. Additionally, it can interfere with the activity of enzymes and other proteins, leading to changes in cellular processes.
未来方向
There are a number of potential future directions for research on 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90%. These include further studies into its mechanism of action and the effects of its use in laboratory experiments. Additionally, research into its potential use as a pesticide or therapeutic agent could be beneficial. Finally, research into the potential use of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% as a fuel additive could be beneficial.
合成方法
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% can be synthesized in several different ways. The most common method is a two-step synthesis, which involves the reaction of 2,2-difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin-4-oxide with a suitable reducing agent. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 2,2-difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin-4-oxide with an alkali metal or an alkaline earth metal.
属性
IUPAC Name |
3,3-difluoro-2,2-dimethyl-5,7-dinitro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O6/c1-9(2)10(11,12)20-8-6(14(17)18)3-5(13(15)16)4-7(8)19-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLPCRWIXRRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-])(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

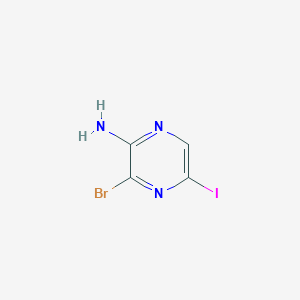
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)
